2-Chloro-4-methylquinoline-3-carboxylic acid (CAS 773100-20-2): Synthesis, Identifiers, and Application in NaV1.8 Inhibitor Development
2-Chloro-4-methylquinoline-3-carboxylic acid (CAS 773100-20-2): Synthesis, Identifiers, and Application in NaV1.8 Inhibitor Development
Executive Summary
In contemporary medicinal chemistry, the design of non-opioid analgesics has increasingly focused on targeting specific voltage-gated sodium channels. Among these, 2-Chloro-4-methylquinoline-3-carboxylic acid (CAS 773100-20-2) has emerged as a highly specialized and critical heterocyclic building block[1]. As a Senior Application Scientist, I have observed that the unique steric and electronic properties of this quinoline scaffold make it an ideal anchor for synthesizing bicyclic heterocyclic amides[2]. These downstream derivatives are potent inhibitors of the NaV1.8 channel, a primary target for the treatment of neuropathic and inflammatory pain[3]. This whitepaper provides a comprehensive technical guide on the chemical identifiers, pharmacological context, and self-validating synthetic protocols for this crucial intermediate.
Chemical Identifiers and Physicochemical Profile
The structural integrity of 2-chloro-4-methylquinoline-3-carboxylic acid is defined by its quinoline core, which is heavily functionalized at the C2, C3, and C4 positions. The proximity of the C2-chloro and C4-methyl groups to the C3-carboxylic acid creates significant steric hindrance, a feature that dictates both its synthetic behavior and its highly specific binding kinetics in biological targets.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value |
| Chemical Name | 2-Chloro-4-methylquinoline-3-carboxylic acid |
| CAS Number | 773100-20-2[1] |
| Molecular Formula | C11H8ClNO2[4] |
| Molecular Weight | 221.64 g/mol [5] |
| SMILES String | O=C(O)C1=C(C)C2=CC=CC=C2N=C1Cl[6] |
| Core Scaffold | Quinoline (Fused benzene and pyridine rings) |
Pharmacological Significance: Targeting the NaV1.8 Channel
Voltage-gated sodium channel 1.8 (NaV1.8) is selectively expressed in dorsal root ganglion (DRG) neurons[3]. These pseudo-unipolar neurons project both centrally and peripherally and are fundamentally associated with nociception (the transmission of pain signals)[3]. Because NaV1.8 expression is highly restricted to sensory neurons, selectively inhibiting this channel provides a pathway to profound analgesia without the central nervous system (CNS) side effects, addiction risks, or respiratory depression commonly associated with opioids[2].
2-Chloro-4-methylquinoline-3-carboxylic acid serves as the foundational core for these inhibitors. During drug synthesis, the C3-carboxylic acid undergoes amide coupling with various complex amines (such as 4,4-difluoroazepane derivatives)[3]. The rigid quinoline ring, combined with the lipophilic C2-chloro and C4-methyl substituents, ensures optimal orientation and high-affinity binding within the NaV1.8 channel's hydrophobic pockets[3].
Mechanism of action for NaV1.8 inhibitors derived from CAS 773100-20-2 in pain pathways.
Retrosynthetic Analysis and Chemical Causality
The synthesis of the target compound relies on a robust, two-phase transformation starting from ethyl 2-hydroxy-4-methylquinoline-3-carboxylate[7].
Phase 1: Deoxychlorination The starting material exists in a tautomeric equilibrium between the 2-hydroxyquinoline and 2-quinolone forms. Treatment with Phosphorus Oxychloride (POCl3) drives the conversion to the 2-chloro derivative[7]. POCl3 acts as both the solvent and the electrophilic activating agent, forming a reactive dichlorophosphate intermediate that is subsequently displaced by chloride ions. Elevated temperatures (110°C) are required to overcome the activation energy of this aromatic substitution[7].
Phase 2: Sterically Hindered Saponification Hydrolyzing the resulting ethyl 2-chloro-4-methylquinoline-3-carboxylate is notoriously difficult due to extreme steric shielding. The ester carbonyl is flanked by the bulky C2-chloro and C4-methyl groups, which block the trajectory of incoming nucleophiles. Consequently, standard mild hydrolysis conditions fail. The reaction mandates a large excess of Sodium Hydroxide (NaOH) and sustained thermal energy (70°C for 24 hours) to drive the equilibrium toward the carboxylate salt[8].
Workflow for the synthesis of 2-chloro-4-methylquinoline-3-carboxylic acid.
Standardized Experimental Protocol
The following methodology is a self-validating system designed to maximize yield while mitigating the risks associated with highly reactive reagents and sterically hindered intermediates.
Protocol A: Synthesis of Ethyl 2-chloro-4-methylquinoline-3-carboxylate
-
Reagent Charging: In an oven-dried round-bottom flask under an inert atmosphere, charge 2-hydroxy-4-methylquinoline-3-carboxylate (2.5 g, 10.8 mmol)[7].
-
Chlorination: Add neat phosphorus oxychloride (POCl3, 25 mL) at room temperature[7]. Safety Note: POCl3 reacts violently with moisture; ensure strict anhydrous conditions.
-
Thermal Activation: Heat the reaction mixture to 110°C and maintain vigorous stirring for 12 hours to ensure complete conversion of the tautomeric starting material[7].
-
Solvent Removal: Cool the mixture to room temperature. Crucial Step: Distill off the excess POCl3 under reduced pressure[7]. Failing to remove POCl3 prior to aqueous workup will result in a violent exothermic hydrolysis that can degrade the product.
-
Workup: Dissolve the crude concentrated residue in ethyl acetate. Wash the organic layer carefully with a saturated aqueous sodium bicarbonate (NaHCO3) solution to neutralize any residual phosphoric/hydrochloric acids[7].
-
Isolation: Separate the organic layer, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under vacuum to yield the intermediate ester.
Protocol B: Saponification to 2-Chloro-4-methylquinoline-3-carboxylic acid
-
Solvation: Dissolve the intermediate ethyl 2-chloro-4-methylquinoline-3-carboxylate (1.5 g, 6.0 mmol) in absolute ethanol (30 mL)[8].
-
Base Addition: Prepare a highly concentrated solution of sodium hydroxide (0.96 g, 24 mmol, 4.0 equivalents) in distilled water (30 mL)[8]. Add this aqueous base to the ethanolic ester solution.
-
Thermal Hydrolysis: Heat the biphasic mixture to 70°C and stir continuously for 24 hours[8]. The extended time and high equivalents of NaOH are strictly necessary to overcome the steric hindrance at the C3 position.
-
Concentration: Upon completion (verified by LCMS or TLC), concentrate the reaction mixture under reduced pressure to remove the ethanol, leaving an aqueous solution of the sodium carboxylate salt[8].
-
Precipitation: Dilute the residue with additional water and cool the flask in an ice bath (0–5°C). Slowly acidify the solution by dropwise addition of 1N hydrochloric acid (HCl) until the pH reaches ~2-3[8]. Causality: The sudden drop in pH protonates the highly soluble sodium salt, converting it into the neutral, highly insoluble free carboxylic acid.
-
Recovery: Filter the resulting precipitate via vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under high vacuum to afford the pure 2-chloro-4-methylquinoline-3-carboxylic acid[8].
Conclusion
2-Chloro-4-methylquinoline-3-carboxylic acid (CAS 773100-20-2) is a structurally demanding yet highly valuable intermediate in modern pharmaceutical synthesis. Mastering its synthesis requires a deep understanding of the steric constraints imposed by its substitution pattern. By adhering to the rigorous deoxychlorination and forced saponification protocols outlined above, researchers can reliably generate this scaffold for the downstream development of next-generation NaV1.8 targeted therapeutics.
References
1.[1] 5467-57-2 | 2-Chloroquinoline-4-carboxylic acid | BLD Pharm. BLD Pharm.1 2.[4] 2-Chloro-4-methylquinoline-3-carboxylic acid - CAS:773100-20-2. Amaybio.4 3.[2] CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain. Google Patents. 2 4.[8] WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain. Google Patents. 8 5.[6] 1267695-70-4 | 2-Chloro-7-methylquinoline-4-carboxylic acid | BLD Pharm. BLD Pharm. 6 6.[5] 2-Chloro-4-methylquinoline-3-carboxylic acid - CAS:773100-20-2. Manalab. 5 7.[7] CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain (Synthesis Protocols). Google Patents. 7 8.[3] WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain (Pharmacology). Google Patents. 3
Sources
- 1. 5467-57-2|2-Chloroquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain - Google Patents [patents.google.com]
- 3. WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain - Google Patents [patents.google.com]
- 4. 2-Chloro-4-methylquinoline-3-carboxylic acid - CAS:773100-20-2 - 阿镁生物 [amaybio.com]
- 5. 2-Chloro-4-methylquinoline-3-carboxylic acid - CAS:773100-20-2 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]
- 6. 1267695-70-4|2-Chloro-7-methylquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain - Google Patents [patents.google.com]
- 8. WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain - Google Patents [patents.google.com]
